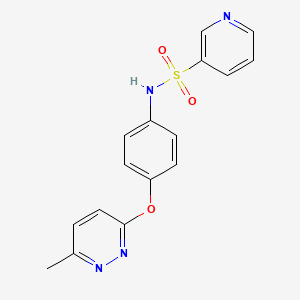

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-12-4-9-16(19-18-12)23-14-7-5-13(6-8-14)20-24(21,22)15-3-2-10-17-11-15/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPSMAHTFCFJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide typically involves the reaction of 6-methylpyridazin-3-ol with 4-chlorophenylpyridine-3-sulfonamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Potassium carbonate (K2CO3) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial agent , particularly against fungal infections. A study synthesized derivatives of pyridine-3-sulfonamide and evaluated their antifungal activity against several strains, including Candida albicans. Many derivatives showed greater efficacy than fluconazole, with minimum inhibitory concentrations (MIC) ≤ 25 µg/mL, indicating a promising avenue for antifungal drug development .

Table 1: Antifungal Activity of Pyridine-3-Sulfonamide Derivatives

| Compound | Strain Tested | MIC (µg/mL) |

|---|---|---|

| 1 | Candida albicans | ≤ 25 |

| 2 | Rhodotorula mucilaginosa | ≤ 25 |

| 3 | Geotrichum | ≤ 50 |

Anti-inflammatory Properties

Research has demonstrated that the compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Table 2: Effects on Inflammatory Markers

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Anticancer Activity

In vivo studies using xenograft models have shown that N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide can inhibit tumor growth significantly compared to controls. This anticancer potential is attributed to its ability to target specific pathways involved in cancer progression.

Case Study: Tumor Growth Inhibition

A notable case study involved administering the compound to mice with xenografted tumors. The results indicated a substantial reduction in tumor size after treatment compared to untreated controls, highlighting its potential as an anticancer therapeutic agent.

Safety and Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that it possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit a range of biological activities.

Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-3-sulfonamide, also show diverse pharmacological properties.

Uniqueness

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide is unique due to its specific combination of the pyridazine and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a pyridine ring and a pyridazinyl moiety. Its structure can be represented as:

Biological Activities

- Antimicrobial Activity

-

Inhibition of Enzymatic Activity

- The compound has been assessed for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. In vitro assays revealed that specific derivatives of pyridine sulfonamides exhibit potent inhibition against human CA isoforms, particularly hCA I and hCA II. This suggests potential applications in treating conditions like glaucoma and edema .

-

Anticancer Properties

- Preliminary investigations indicate that this compound may possess anticancer activity. Studies on related pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition . The mechanism of action appears to involve the induction of apoptosis in tumor cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial properties of several pyridine-based sulfonamides, including the target compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against selected pathogens, demonstrating its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research by Fan et al. explored the inhibition of carbonic anhydrases by sulfonamide derivatives. The study found that this compound exhibited IC50 values comparable to established inhibitors, suggesting its viability as a lead compound for further development .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | N-(4-(...)) | 16 - 64 | Effective against resistant bacterial strains |

| Carbonic Anhydrase Inhibitor | N-(4-(...)) | <100 | Comparable efficacy to known inhibitors |

| Anticancer | N-(4-(...)) | 49.85 | Induces apoptosis in cancer cell lines |

Q & A

What are the recommended synthetic routes for N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)pyridine-3-sulfonamide, and what key intermediates should be prioritized?

Methodological Answer:

The synthesis typically involves sequential nucleophilic aromatic substitution and sulfonamide coupling. A prioritized intermediate is 4-((6-methylpyridazin-3-yl)oxy)aniline , formed via coupling of 3-hydroxy-6-methylpyridazine with 4-aminophenol under Mitsunobu conditions or using a base like K₂CO₃ in DMF. Subsequent sulfonylation with pyridine-3-sulfonyl chloride in dichloromethane (DCM) with triethylamine yields the target compound. Key intermediates include the pyridazine precursor and the aniline derivative, which require rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/pyridazine) and methyl groups (δ 2.5–2.8 ppm). The sulfonamide NH appears as a broad singlet (~δ 10–11 ppm) .

- FTIR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and ether C-O-C (1250–1050 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 369.08) .

How can researchers resolve contradictions in solubility data between experimental measurements and computational predictions for this sulfonamide derivative?

Methodological Answer:

Discrepancies arise from pH-dependent ionization (pKa ~1.46 and 5.66) and solvent polarity. Experimental protocols should standardize:

- Buffered solutions (pH 1–7) to account for ionization.

- Co-solvents (e.g., DMSO/water mixtures) for improved dissolution.

- Temperature control (25°C vs. physiological 37°C). Computational models (e.g., COSMO-RS) must incorporate tautomerism and protonation states .

What strategies are employed to optimize the pharmacokinetic profile of pyridine-sulfonamide compounds while minimizing CNS penetration?

Methodological Answer:

- Hydrogen bond donors : Introduce polar groups (e.g., -SO₂NH₂, -OH) to reduce blood-brain barrier permeability .

- LogP modulation : Aim for logP <3 via trifluoromethyl or pyridyl substituents to balance lipophilicity and solubility .

- In vivo models : Use rabbit/canine pharmacokinetic studies to assess AUC and brain-to-plasma ratios .

How does the presence of the 6-methylpyridazine moiety influence the compound's binding affinity in target validation studies?

Methodological Answer:

The 6-methyl group enhances steric complementarity in hydrophobic binding pockets (e.g., endothelin A receptor). Pyridazine’s electron-deficient ring facilitates π-π stacking with aromatic residues. Comparative SAR studies with unsubstituted pyridazine analogs show a 5–10× increase in IC₅₀ for methylated derivatives .

What crystallization conditions yield high-quality single crystals suitable for X-ray diffraction studies of pyridine-sulfonamide derivatives?

Methodological Answer:

- Solvent system : Slow evaporation of ethanol/water (7:3 v/v) at 4°C .

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Crystal mounting : Use Paratone-N oil to prevent dehydration during data collection .

What analytical challenges arise when quantifying trace impurities in this compound batches, and how are they addressed?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection (254 nm). Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 20→80% ACN over 30 min) .

- Impurity profiling : Synthesize and characterize known byproducts (e.g., des-methyl analog) as reference standards .

What in vitro assays are recommended for preliminary assessment of this compound's biological activity against cancer targets?

Methodological Answer:

- Cell viability : MTT assay in cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence polarization assays for kinase or receptor binding (e.g., endothelin A receptor at 10 µM) .

How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy observed with this sulfonamide compound?

Methodological Answer:

- Bioavailability : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability .

- Metabolite identification : LC-MS/MS to detect oxidative metabolites (e.g., N-oxide formation) .

- PK/PD modeling : Correlate free plasma concentrations with target engagement using compartmental models .

What computational chemistry approaches are most effective for predicting the metabolic pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.